3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (CAS 359-84-2) is a foundational, unsubstituted bicyclic heterocyclic core utilized in medicinal chemistry and pharmaceutical manufacturing [1]. Characterized by its saturated C3-N4 bond and lack of peripheral ring substitutions, it serves as the primary building block for synthesizing benzothiadiazine-class diuretics, AMPA receptor positive allosteric modulators (PAMs), and targeted oncology warheads [2]. Unlike pre-functionalized thiazides or unsaturated analogs, this compound provides essential synthetic flexibility, allowing selective functionalization at the N4, C3, and C7 positions [2]. Its stability under standard conditions and moderate solubility in polar organic solvents make it highly processable for multi-step library generation in drug discovery workflows [1].
Attempting to substitute CAS 359-84-2 with pre-substituted commercial analogs, such as hydrochlorothiazide, fundamentally blocks critical synthetic pathways due to the presence of unremovable 6-chloro and 7-sulfonamide groups, which sterically and electronically prevent the selective Chan-Lam couplings required to access the 7-position SAR space [1]. Similarly, substituting with the fully unsaturated 2H-1,2,4-benzothiadiazine 1,1-dioxide (CAS 359-85-3) eliminates the secondary N4 amine, preventing the N4-alkylation necessary for enhancing in vivo pharmacokinetic properties [1]. Finally, opting to synthesize the core in-house from 2-aminobenzenesulfonamide introduces unnecessary transition-metal catalysis or hazardous formaldehyde condensation steps, reducing overall yield by up to 50% and increasing purification burdens [2].
The unsubstituted core of CAS 359-84-2 allows selective Chan-Lam coupling or nitration/reduction/acylation at the 7-position to yield highly potent AMPA positive allosteric modulators, such as 7-phenoxy derivatives with an EC50 of 2.0 nM [1]. In contrast, using hydrochlorothiazide (CAS 58-93-5) as a starting material offers 0% accessibility to this pathway, as the C7 position is permanently blocked by a sulfonamide group [1].
| Evidence Dimension | Synthetic accessibility at C7 |
| Target Compound Data | CAS 359-84-2: Allows selective 7-position derivatization (e.g., yielding 2.0 nM EC50 AMPA PAMs) |
| Comparator Or Baseline | Hydrochlorothiazide (CAS 58-93-5): 0% accessibility; C7 permanently blocked by sulfonamide group |
| Quantified Difference | Unlocks 100% of the C7 derivatization space blocked by standard thiazide diuretics |
| Conditions | Multi-step derivatization (nitration/reduction/acylation or Chan-Lam coupling) for AMPA PAM library generation |
Buyers developing novel neurotherapeutics must procure the unsubstituted core to access the critical 7-position required for nanomolar AMPA receptor potency.
Procuring pre-cyclized CAS 359-84-2 eliminates the need for in-house cyclization from 2-aminobenzenesulfonamide, a process that typically requires nickel(II) pincer complex catalysis or formaldehyde condensation and yields only 50-87% of the desired product [1]. Starting directly with the cyclized core saves one full synthetic step and avoids the 13-50% yield loss and heavy-metal remediation associated with the acyclic precursor [1].
| Evidence Dimension | Synthetic steps to dihydro core |
| Target Compound Data | Pre-cyclized CAS 359-84-2: 0 steps, ready for immediate N4/C7 derivatization |
| Comparator Or Baseline | 2-Aminobenzenesulfonamide precursor: Requires 1 step via Ni(II) catalysis, yielding 50-87% |
| Quantified Difference | Saves 1 full synthetic step and avoids 13-50% yield loss during cyclization |
| Conditions | Standard laboratory synthesis of benzothiadiazine libraries |
Procuring the pre-cyclized core streamlines library production, eliminates heavy-metal catalyst removal, and accelerates time-to-result.
The sp3-hybridized C3 and secondary N4 amine in CAS 359-84-2 permit selective N4-alkylation (e.g., yielding 4-ethyl derivatives active in in vivo cognition tests) [1]. The fully unsaturated analog, 2H-1,2,4-benzothiadiazine 1,1-dioxide (CAS 359-85-3), lacks this secondary N4 amine, completely preventing this specific derivatization pathway [1].
| Evidence Dimension | Availability of secondary amine for alkylation |
| Target Compound Data | CAS 359-84-2: sp3 C3 and secondary N4 amine permit selective N4-alkylation |
| Comparator Or Baseline | CAS 359-85-3 (Unsaturated analog): Lacks secondary N4 amine, preventing N4-alkylation |
| Quantified Difference | Provides the essential N4 reactive site missing in the unsaturated analog |
| Conditions | Alkylation with alkyl halides in the presence of base (e.g., K2CO3) |
N4-alkylation is a proven structural modification for enhancing the in vivo efficacy of benzothiadiazine-based cognition enhancers, necessitating the dihydro scaffold.
When conjugated to a lipid tail, the CAS 359-84-2 warhead locks KRAS4B-G12D in the GDP-bound inactive state and occupies the prenyl-binding pocket of phosphodiesterase-δ [1]. Generic lipid tails lacking this specific heterocyclic warhead fail to stabilize the inactive orientation state or impair KRAS4B enrichment at the lipid bilayer [1].
| Evidence Dimension | Target stabilization |
| Target Compound Data | CAS 359-84-2 conjugated to lipid tail: Locks KRAS4B-G12D in GDP-bound inactive state |
| Comparator Or Baseline | Generic lipid tails: Fail to stabilize the inactive orientation state |
| Quantified Difference | Provides dual-action targeting (KRAS4B-G12D and PDE-δ prenyl-binding pocket) not achievable with simple lipid tails |
| Conditions | In silico and in vitro modeling of KRAS4B-G12D membrane anchoring and signaling |
Provides a structurally validated, dual-action heterocyclic warhead for researchers engineering non-covalent KRAS inhibitors.
CAS 359-84-2 is the required starting material for systematically exploring C7 and N4 structure-activity relationships to develop neurodegenerative and cognitive disorder therapeutics, as pre-substituted analogs block these critical functionalization sites [1].
Procuring the pre-cyclized, stable dihydro core accelerates drug discovery workflows by bypassing hazardous formaldehyde condensations or metal-dependent cyclization steps required when starting from acyclic sulfonamides [2].
Researchers require this clean, unsubstituted dihydro scaffold to attach proprietary functional groups, avoiding the patent and structural limitations of pre-functionalized drugs like hydrochlorothiazide [1].
The compound is utilized as a specific warhead conjugated to lipid tails to disrupt KRAS membrane anchoring and PDE-δ interactions in targeted oncology research [3].